molecular formula C12H17F2N5 B11746699 1-(difluoromethyl)-3-methyl-N-{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine

1-(difluoromethyl)-3-methyl-N-{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine

Cat. No.: B11746699
M. Wt: 269.29 g/mol
InChI Key: ULURJZZAYLFYKY-UHFFFAOYSA-N
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Description

1-(Difluoromethyl)-3-methyl-N-{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine is a compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions This particular compound is characterized by the presence of a difluoromethyl group, a methyl group, and a propan-2-yl group attached to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(difluoromethyl)-3-methyl-N-{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine typically involves multiple steps. One common approach is to start with the preparation of the pyrazole ring, followed by the introduction of the difluoromethyl group and other substituents. The synthetic route may involve the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced using difluoromethylating agents such as difluoromethyl iodide or difluoromethyl sulfone.

    Substitution Reactions:

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to achieve high yields and purity. The use of catalysts, such as metal-based catalysts, can enhance the efficiency of the reactions. Additionally, the reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure the desired product is obtained.

Chemical Reactions Analysis

Types of Reactions

1-(Difluoromethyl)-3-methyl-N-{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can introduce different substituents onto the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as alkyl halides, amines, and alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives of the compound.

Scientific Research Applications

1-(Difluoromethyl)-3-methyl-N-{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique chemical structure and biological activity.

    Agrochemicals: It is explored for its potential use as a fungicide or herbicide in agricultural applications.

    Biological Research: The compound is used in biological studies to investigate its effects on various biological pathways and targets.

    Chemical Synthesis: It serves as a building block for the synthesis of more complex molecules in organic chemistry.

Mechanism of Action

The mechanism of action of 1-(difluoromethyl)-3-methyl-N-{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The difluoromethyl group and other substituents on the pyrazole ring contribute to its biological activity. The compound may act by inhibiting enzymes, binding to receptors, or modulating signaling pathways, leading to its observed effects in biological systems.

Comparison with Similar Compounds

Similar Compounds

    3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides: These compounds share the difluoromethyl and pyrazole moieties but differ in the presence of a carboxylic acid amide group.

    1-(Difluoromethyl)-1H-pyrazole-4-amine Hydrochloride: This compound is similar but lacks the propan-2-yl and methyl groups.

    2-[({[1-(Difluoromethyl)-1H-pyrazol-3-yl]methyl}amino)methyl]phenol: This compound contains a difluoromethyl-pyrazole moiety but has different substituents.

Uniqueness

1-(Difluoromethyl)-3-methyl-N-{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. The presence of the difluoromethyl group enhances its stability and lipophilicity, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H17F2N5

Molecular Weight

269.29 g/mol

IUPAC Name

1-(difluoromethyl)-3-methyl-N-[(1-propan-2-ylpyrazol-4-yl)methyl]pyrazol-4-amine

InChI

InChI=1S/C12H17F2N5/c1-8(2)18-6-10(5-16-18)4-15-11-7-19(12(13)14)17-9(11)3/h5-8,12,15H,4H2,1-3H3

InChI Key

ULURJZZAYLFYKY-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1NCC2=CN(N=C2)C(C)C)C(F)F

Origin of Product

United States

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